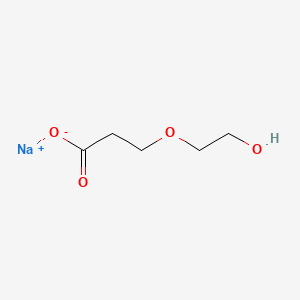![molecular formula C12H13N3O3S B13723108 5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)
5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyridine rings. The presence of a sulfonyl group and an aldehyde group in its structure makes it a versatile compound in organic synthesis and medicinal chemistry. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde can be achieved through a multi-step process involving the formation of the pyrazole ring, sulfonylation, and subsequent functionalization of the pyridine ring. One common method involves the reaction of 4-chloro-3-formylpyridine with 1-(propane-2-sulfonyl)-1H-pyrazole under basic conditions to form the desired compound. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, may also be employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carboxylic acid.
Reduction: 5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The aldehyde group can also participate in Schiff base formation with amines, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[1-(Methylsulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde
- 5-[1-(Ethanesulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde
- 5-[1-(Butanesulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde
Uniqueness
5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and biological activity. The presence of both a sulfonyl group and an aldehyde group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C12H13N3O3S |
|---|---|
Molekulargewicht |
279.32 g/mol |
IUPAC-Name |
5-(1-propan-2-ylsulfonylpyrazol-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H13N3O3S/c1-9(2)19(17,18)15-7-12(6-14-15)11-3-10(8-16)4-13-5-11/h3-9H,1-2H3 |
InChI-Schlüssel |
LOSCZPTYBAJKSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)N1C=C(C=N1)C2=CN=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
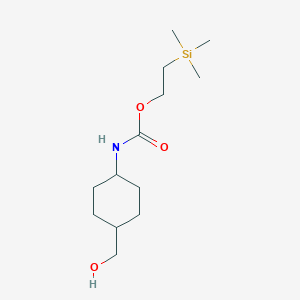
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13723036.png)

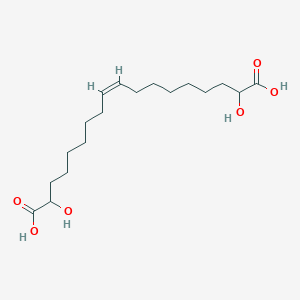
![2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13723056.png)

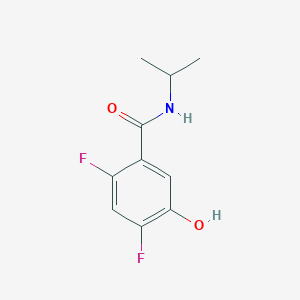
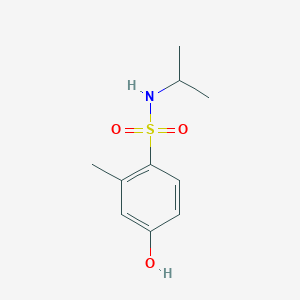
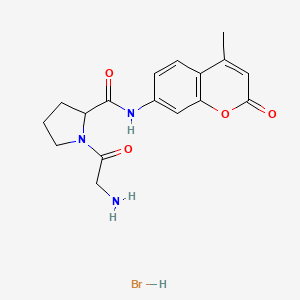
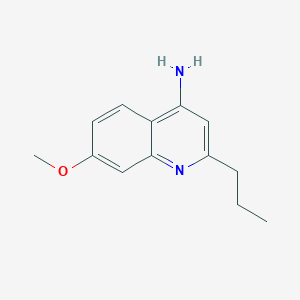
![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)

